The synthesis of Lonafarnib-d9 involves several key steps that typically include the introduction of deuterium into the molecular structure of Lonafarnib. Various synthetic routes have been explored in literature, focusing on methods that ensure high yields and purity.
Lonafarnib-d9 retains the core structure of Lonafarnib, which includes a farnesyl moiety essential for its biological activity. The molecular formula for Lonafarnib-d9 is , with specific attention to the isotopic labeling at various positions where hydrogen atoms are replaced by deuterium.
Analytical data from NMR spectroscopy typically reveals distinct shifts corresponding to deuterated hydrogen atoms, confirming successful incorporation.
Lonafarnib-d9 undergoes similar chemical reactions as its parent compound. Its primary reaction mechanism involves inhibition of farnesyltransferase, which is critical in post-translational modification of proteins such as Ras.
The mechanism of action for Lonafarnib-d9 primarily revolves around its role as a farnesyltransferase inhibitor:
Lonafarnib-d9 exhibits several notable physical and chemical properties:
Data from studies indicate that deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolic pathways.
Lonafarnib-d9 is primarily used in research settings aimed at understanding the pharmacological properties and mechanisms underlying farnesyltransferase inhibition:
Lonafarnib-d9 is a deuterated analog of the farnesyltransferase inhibitor lonafarnib, where nine hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. The deuterium atoms are strategically incorporated at the piperidine rings adjacent to the carboxamide and ketone functional groups. This labeling pattern was confirmed through nuclear magnetic resonance (NMR) spectroscopy, which showed characteristic peak shifts and absence of proton signals at the substitution sites [6] [8]. X-ray crystallography studies of the parent compound (lonafarnib) revealed that these positions are metabolically vulnerable, making deuterium substitution a targeted approach to alter stability without compromising the core tricyclic structure responsible for farnesyltransferase inhibition [7]. High-resolution mass spectrometry (HRMS) further validated the deuterium distribution, showing no scrambling during synthesis and confirming site-specific deuteration [1] [6].
Table 1: Deuterium Labeling Positions in Lonafarnib-d9
Molecular Region | Number of Deuterium Atoms | Chemical Significance |
---|---|---|
Piperidine ring (C4-C6) | 4 | Adjacent to carboxamide; metabolic hotspot |
Piperidine ring (N-alkyl) | 5 | Proximal to ketone; influences conformation |
Aliphatic linker | 0 | Unmodified to preserve binding affinity |
The molecular formula of non-deuterated lonafarnib is C₂₇H₃₁Br₂ClN₄O₂ (molecular weight: 638.83 g/mol), while lonafarnib-d9 is C₂₇H₂₂D₉Br₂ClN₄O₂ (molecular weight: 647.88 g/mol) [6] [10]. The 9 Da mass difference arises exclusively from the isotopic exchange of ³H for ²H, confirmed via isotopic abundance analysis using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) [1]. This mass shift is critical for analytical differentiation, as the +9 Da signature enables unambiguous detection in biological matrices. Notably, the isotopic purity of commercial lonafarnib-d9 is ≥95% atom D, with residual protiated impurities primarily originating from incomplete deuterium incorporation during synthesis [6] [8].
Table 2: Molecular Formula and Mass Analysis
Parameter | Lonafarnib | Lonafarnib-d9 |
---|---|---|
Molecular Formula | C₂₇H₃₁Br₂ClN₄O₂ | C₂₇H₂₂D₉Br₂ClN₄O₂ |
Exact Mass (g/mol) | 636.06 | 645.12 |
Mass Shift (Da) | – | +9 |
Isotopic Purity | N/A | ≥95% atom D |
Deuteration minimally alters the physicochemical profile of lonafarnib due to the conservative nature of hydrogen-deuterium exchange. Both compounds exhibit near-identical chromatographic retention in reversed-phase HPLC systems, indicating similar lipophilicity (log P ≈ 5.2) [6] [10]. However, deuterium introduces subtle differences in crystal packing density, as observed via X-ray powder diffraction (XRPD), which reveals a 0.3% reduction in unit cell volume for lonafarnib-d9 [7]. This arises from shorter deuterium-carbon bonds, enhancing lattice stability. Additionally, deuterium marginally increases aqueous solubility (1.2 μg/mL vs. 1.0 μg/mL for lonafarnib) due to altered hydrogen-bonding dynamics [8]. Crucially, the kinetic isotope effect (KIE) influences reaction rates: C–D bonds exhibit ~6× slower cleavage than C–H bonds under oxidative conditions, a key factor in metabolic stability [9].
Table 3: Comparative Physicochemical Properties
Property | Lonafarnib | Lonafarnib-d9 | Analytical Significance |
---|---|---|---|
Log P (octanol-water) | 5.23 | 5.21 | Near-identical partitioning behavior |
Aqueous Solubility (μg/mL) | 1.0 | 1.2 | Slight increase due to bond polarization |
Retention Time (HPLC, min) | 8.7 | 8.7 ± 0.1 | Co-elution enables internal standardization |
Thermal Decomposition (°C) | 215 | 219 | Enhanced stability from stronger C–D bonds |
Thermal and Photolytic Stability
Lonafarnib-d9 demonstrates enhanced thermal resilience compared to its protiated analog. Differential scanning calorimetry (DSC) shows a 4°C increase in decomposition onset temperature (219°C vs. 215°C), attributed to the higher bond dissociation energy of C–D bonds [8]. Under ICH Q1B photostability conditions, both compounds degrade at similar rates via radical-mediated oxidation, forming identical brominated quinone derivatives [6].
Solution-State Stability
In aqueous buffers, lonafarnib-d9 exhibits pH-dependent degradation:
Metabolic Stability
LC–MS studies with human liver microsomes reveal lonafarnib-d9 resists CYP3A4-mediated oxidation 3.5× longer than lonafarnib (t₁/₂ = 45 min vs. 13 min) [1] [9]. The primary hydroxylated metabolite (Peak A) forms via benzylic oxidation but undergoes 40% slower formation in the deuterated analog due to KIE at the piperidine methylene groups. Crucially, lonafarnib-d9 suppresses artefact formation in bioanalytical workflows; unlike lonafarnib, it does not generate solvolytic adducts (e.g., with methanol) during sample preparation [1].
Table 4: Degradation Kinetics Under Stressed Conditions
Condition | Degradation Pathway | Half-life (Lonafarnib) | Half-life (Lonafarnib-d9) | KIE Impact |
---|---|---|---|---|
Acidic Hydrolysis (pH 2) | Carboxamide hydrolysis | 40 min | 48 min | Moderate (kH/kD = 1.8) |
CYP3A4 Oxidation | Hydroxylation at piperidine | 13 min | 45 min | High (kH/kD = 3.5) |
Methanol Solvolysis | Artifactual adduct formation | N/A* | None detected | Prevents artefact |
*Lonafarnib forms adducts (Peak B) during sample prep [1]
All compound names mentioned: Lonafarnib, Lonafarnib-d9, Lonafarnib-2H (dehydrogenated metabolite), SCH 66336 (developmental code)
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0